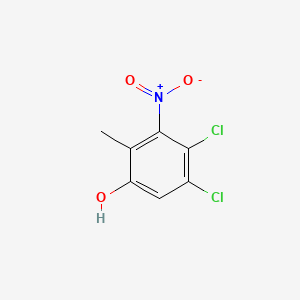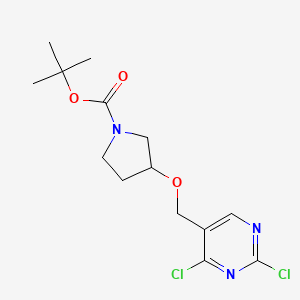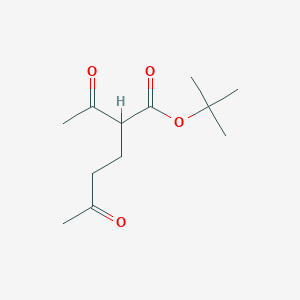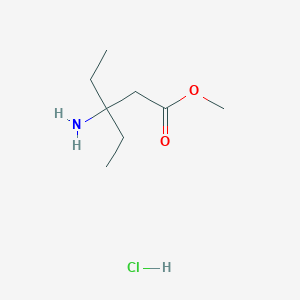
Methyl 3-amino-3-ethylpentanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-3-ethylpentanoate hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is a derivative of amino acids and is often used in various chemical and biological research applications. This compound is known for its unique structure, which includes an amino group, an ester group, and a hydrochloride salt, making it versatile in different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3-ethylpentanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid. One common method involves the reaction of 3-amino-3-ethylpentanoic acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This reaction yields the methyl ester hydrochloride in good to excellent yields .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. The use of methanol and TMSCl is favored due to the mild reaction conditions and high yields. Additionally, the process is scalable and can be optimized for continuous production.
化学反応の分析
Types of Reactions
Methyl 3-amino-3-ethylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Methyl 3-amino-3-ethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of methyl 3-amino-3-ethylpentanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
類似化合物との比較
Similar Compounds
- Ethyl 3-amino-4-methylpentanoate hydrochloride
- Methyl 2-amino-3-methylpentanoate
- Ethyl 2-(aminomethyl)-3-ethylpentanoate hydrochloride
Uniqueness
Methyl 3-amino-3-ethylpentanoate hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
methyl 3-amino-3-ethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)6-7(10)11-3;/h4-6,9H2,1-3H3;1H |
InChIキー |
SHVQQJJORRQYAR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(CC(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



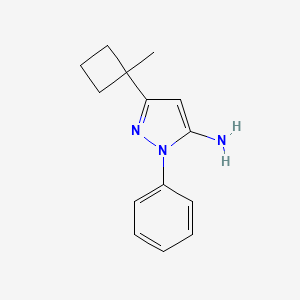
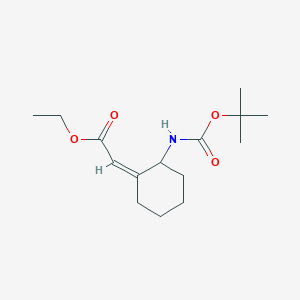
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
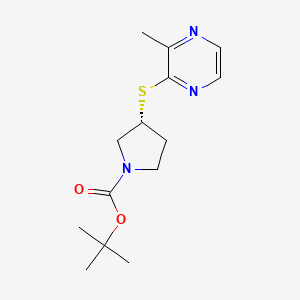
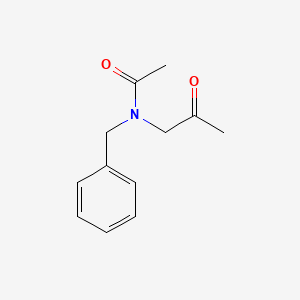
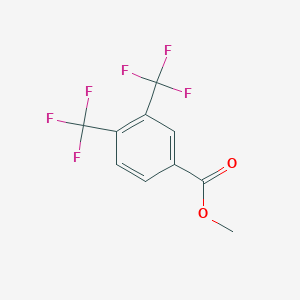
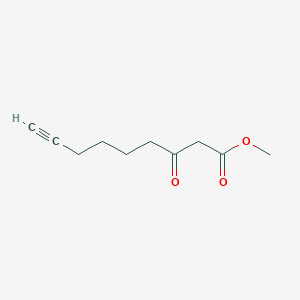

![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
